3'-(4-Bromophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-1'-[(3-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3S/c1-30-19-6-4-5-16(13-19)14-26-21-8-3-2-7-20(21)24(23(26)29)27(22(28)15-31-24)18-11-9-17(25)10-12-18/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTREKZWALPFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3'-(4-Bromophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione represents a unique molecular structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological profiles, including antitumor, antioxidant, and antimicrobial properties.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Indole and thiazolidine moieties that contribute to its biological activity.
- A bromophenyl group that may enhance its interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈BrN₂O₃S
- Molecular Weight : 396.31 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to This compound . For instance:
- In vitro Studies : Research conducted on various cancer cell lines (including leukemia, lung cancer, and breast cancer) demonstrated significant cytotoxic effects. The National Cancer Institute's assays indicated that derivatives of related thiazolidine compounds showed promising antineoplastic activity against multiple tumor types .
- Mechanism of Action : The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.
Antioxidant Activity
The antioxidant properties of thiazolidine derivatives have been well-documented:
- Lipid Peroxidation Assay : Compounds similar to the target compound were tested for their ability to inhibit lipid peroxidation using the TBARS assay. Results indicated that certain substitutions significantly enhanced antioxidant activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Biofilm Inhibition : Studies on thiazolidin-4-one derivatives demonstrated effective inhibition of biofilm formation in bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of specific substituents was linked to increased efficacy .
Summary of Biological Activities
| Activity Type | Effectiveness | Method Used | Reference |
|---|---|---|---|
| Antitumor | High | In vitro studies on cancer cells | |
| Antioxidant | Moderate | TBARS assay | |
| Antimicrobial | Significant | Biofilm inhibition tests |
Case Study 1: Antitumor Efficacy
A study published in the Journal of Organic and Pharmaceutical Chemistry evaluated a series of thiazolidine derivatives for their antitumor properties. The results showed that specific modifications led to increased potency against breast cancer cell lines (MDA-MB-468) .
Case Study 2: Antioxidant Mechanism
Research published in MDPI outlined how certain structural modifications in thiazolidinones enhanced their antioxidant capabilities. The study utilized various assays to demonstrate the reduction of oxidative stress markers in cellular models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
